molecular formula C11H16N2O3 B1416671 Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate CAS No. 914988-10-6

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Cat. No.: B1416671
CAS No.: 914988-10-6
M. Wt: 224.26 g/mol
InChI Key: VPFTZTMJPFIRAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H16N2O3. It is a piperidine derivative, characterized by the presence of a cyano group at the third position and a carbonyl group at the fourth position of the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a complex compound with a specific target in biological systems. It is suggested that it acts as a fluoroquinolone antibiotic, which primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria.

Mode of Action

The compound interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a critical process for DNA replication and transcription in bacteria. As a result, the bacteria cannot replicate or transcribe their DNA, leading to their death or growth inhibition.

Pharmacokinetics

The compound’s stability under normal storage conditions (sealed and dry at 2-8°C) suggests it may have a reasonable half-life .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing DNA supercoiling, the compound inhibits DNA replication and transcription, leading to the death of the bacteria or the inhibition of their growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity. As mentioned, the compound is stable under normal storage conditions (sealed and dry at 2-8°C)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and a cyanide source. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form hydroxyl derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • 1-Boc-3-piperidone
  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate

Comparison: Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is unique due to the presence of both cyano and carbonyl groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the synthesis of diverse derivatives and has shown promising applications in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFTZTMJPFIRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654977
Record name tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914988-10-6
Record name tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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